molecular formula C6H8N2O B2938411 (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1221187-73-0

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B2938411
CAS No.: 1221187-73-0
M. Wt: 124.143
InChI Key: ZNTOIYUPLXOHAS-RXMQYKEDSA-N
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Description

®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a single five-membered ring.

    Imidazole: Another five-membered ring compound with two nitrogen atoms.

    Pyrrolo[2,3-d]pyrimidine: A fused ring system similar to ®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol but with different electronic properties.

Uniqueness

®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for designing new compounds with tailored biological activities and material properties.

Properties

IUPAC Name

(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOIYUPLXOHAS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CN=C2[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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